molecular formula C11H7FN2OS B12492719 9-fluoro-2-methyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

9-fluoro-2-methyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12492719
M. Wt: 234.25 g/mol
InChI Key: NTWCXTCDDCKEOD-UHFFFAOYSA-N
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Description

9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of benzothiopyrimidines. This compound is characterized by the presence of a fluorine atom at the 9th position and a methyl group at the 2nd position on the benzothieno ring system. The pyrimidin-4(3H)-one moiety is fused to the benzothieno ring, forming a unique structure that exhibits interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2-amino-3-fluorobenzothiophene with 2-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and the methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one : Lacks the fluorine atom at the 9th position.
  • 9-chloro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one : Contains a chlorine atom instead of fluorine.
  • 9-fluoro-2-ethyl1benzothieno[3,2-d]pyrimidin-4(3H)-one : Contains an ethyl group instead of a methyl group.

Uniqueness

The presence of the fluorine atom at the 9th position and the methyl group at the 2nd position makes 9-fluoro-2-methyl1benzothieno[3,2-d]pyrimidin-4(3H)-one unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

9-fluoro-2-methyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2OS/c1-5-13-9-8-6(12)3-2-4-7(8)16-10(9)11(15)14-5/h2-4H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWCXTCDDCKEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC3=CC=CC(=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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